2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol
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Overview
Description
2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol is a compound known for its sterically hindered phenol structure. This compound is synthesized by the condensation reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2-hydrazinylpyridine . It is widely used in various fields due to its unique chemical properties, including its role as an antioxidant in polymers and lubricants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol involves a condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2-hydrazinylpyridine . The reaction typically occurs under mild conditions, and the product crystallizes in the centrosymmetric monoclinic space group C2/c .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale condensation reactions similar to those used in laboratory synthesis. The process may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving the phenolic hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can yield various substituted phenolic derivatives.
Scientific Research Applications
2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a model compound for studying theoretical aspects of coordination chemistry and photochemistry.
Medicine: It is investigated for its potential use in drug development due to its biological activity.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol involves its ability to act as an antioxidant. The phenolic group can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage . This property is particularly valuable in protecting polymers and lubricants from oxidative degradation.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties, commonly used in food preservation and cosmetics.
2,6-Di-tert-butylpyridine: Used as a sterically hindered base in organic synthesis.
2,4,6-Tri-tert-butylphenol: Another antioxidant used in technical applications such as fuels and lubricants.
Uniqueness
2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol is unique due to its combination of a sterically hindered phenol with a pyridinylamino group. This structure provides it with distinct chemical properties, making it valuable in various applications, particularly as an antioxidant and in biological research .
Properties
CAS No. |
138144-96-4 |
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Molecular Formula |
C20H28N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(pyridin-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C20H28N2O/c1-19(2,3)15-11-14(12-16(18(15)23)20(4,5)6)13-22-17-9-7-8-10-21-17/h7-12,23H,13H2,1-6H3,(H,21,22) |
InChI Key |
HWCBGVSAVCARJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CNC2=CC=CC=N2 |
Origin of Product |
United States |
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